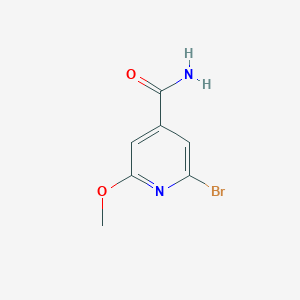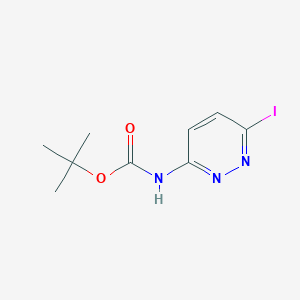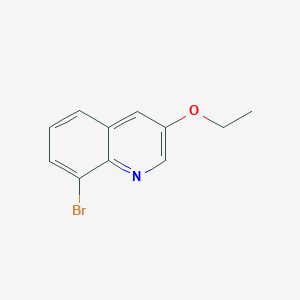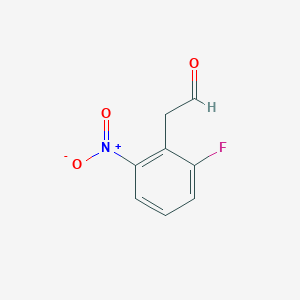
(2-Bromo-pyridin-4-yloxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Bromopyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the second position and an acetic acid moiety at the fourth position through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromopyridin-4-yl)oxy)acetic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of 2-Bromopyridine-4-ol: The brominated pyridine is then reacted with a hydroxylating agent to introduce a hydroxyl group at the fourth position, forming 2-bromopyridine-4-ol.
Etherification: The hydroxyl group of 2-bromopyridine-4-ol is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((2-Bromopyridin-4-yl)oxy)acetic acid.
Industrial Production Methods
Industrial production methods for 2-((2-Bromopyridin-4-yl)oxy)acetic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((2-Bromopyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(pyridin-4-yloxy)acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of 2-(pyridin-4-yloxy)acetic acid.
科学的研究の応用
2-((2-Bromopyridin-4-yl)oxy)acetic acid has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand the interaction of pyridine derivatives with enzymes and receptors.
Industrial Applications: Potential use in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-((2-Bromopyridin-4-yl)oxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the acetic acid moiety can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromopyridine-4-ol: Similar structure but lacks the acetic acid moiety.
2-(Pyridin-4-yloxy)acetic acid: Similar structure but lacks the bromine atom.
4-Bromopyridine-2-carboxylic acid: Similar structure but the positions of the bromine and carboxylic acid groups are reversed.
Uniqueness
2-((2-Bromopyridin-4-yl)oxy)acetic acid is unique due to the presence of both a bromine atom and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
特性
分子式 |
C7H6BrNO3 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
2-(2-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChIキー |
UUBIYMJSNJFDSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)






